N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Bonding Patterns
The crystal structure of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide has been resolved using single-crystal X-ray diffraction, revealing a triclinic crystal system with space group $$ P\overline{1} $$ . Unit cell parameters include $$ a = 7.5050 \, \text{Å} $$, $$ b = 7.4836 \, \text{Å} $$, $$ c = 13.4301 \, \text{Å} $$, $$ \alpha = 106.488^\circ $$, $$ \beta = 90.485^\circ $$, and $$ \gamma = 102.759^\circ $$, with a cell volume of $$ 703.37 \, \text{Å}^3 $$ . The benzoxazole ring exhibits planarity (root-mean-square deviation of $$ 0.0333 \, \text{Å} $$), while the dioxaborolane group adopts a chair-like conformation, stabilized by B–O bond lengths of $$ 1.37–1.39 \, \text{Å} $$, consistent with typical sp³ hybridization at boron .
Key intermolecular interactions include a hydrogen bond between the acetamide NH group and the benzoxazole nitrogen (N–H···N distance: $$ 2.85 \, \text{Å} $$), as well as π-stacking between adjacent benzoxazole rings (centroid distance: $$ 3.68 \, \text{Å} $$) . The dihedral angle between the benzoxazole and dioxaborolane planes measures $$ 37.47^\circ $$, indicating moderate conjugation disruption compared to analogous E-isomers . Molecular dynamics simulations confirm the stability of this conformation, with an average root-mean-square deviation of $$ 3.76 \, \text{Å} $$ over 30 ns trajectories, primarily attributed to minor torsional fluctuations in the dioxaborolane methyl groups .
Table 1: Selected Bond Lengths and Angles
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
The $$ ^1\text{H} $$-NMR spectrum in deuterated dimethyl sulfoxide exhibits distinct signals: a singlet at $$ \delta 1.34 \, \text{ppm} $$ for the dioxaborolane methyl groups, a doublet at $$ \delta 7.89 \, \text{ppm} $$ (J = 8.5 Hz) for benzoxazole aromatic protons, and a broad peak at $$ \delta 10.21 \, \text{ppm} $$ for the acetamide NH . $$ ^{13}\text{C} $$-NMR confirms the benzoxazole carbons at $$ \delta 148.9 \, \text{ppm} $$ (C2) and $$ \delta 162.4 \, \text{ppm} $$ (C7), while the dioxaborolane quaternary carbon resonates at $$ \delta 83.7 \, \text{ppm} $$ .
Infrared (IR) Spectroscopy:
Key absorptions include $$ \nu = 3171–3066 \, \text{cm}^{-1} $$ (N–H stretch), $$ 2226 \, \text{cm}^{-1} $$ (C≡N), and $$ 1611–1481 \, \text{cm}^{-1} $$ (C=N/C=C aromatic) . The dioxaborolane B–O bonds produce characteristic bands at $$ 1278–1266 \, \text{cm}^{-1} $$, while acetamide carbonyl appears at $$ 1689 \, \text{cm}^{-1} $$ .
Mass Spectrometry:
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) yields a molecular ion peak at $$ m/z 342.1845 \, [\text{M}+\text{H}]^+ $$, consistent with the molecular formula $$ \text{C}{18}\text{H}{22}\text{BN}2\text{O}3 $$ (calculated: 342.1849) . Fragmentation patterns show sequential loss of the acetamide group ($$ -59 \, \text{Da} $$) and dioxaborolane ring ($$ -98 \, \text{Da} $$) .
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a polarized π-system in the benzoxazole-dioxaborolane framework, with natural bond orbital analysis indicating significant charge transfer ($$ 0.32 \, e^- $$) from the benzoxazole nitrogen to the boron atom . The highest occupied molecular orbital (HOMO, $$ -6.23 \, \text{eV} $$) localizes on the benzoxazole ring, while the lowest unoccupied molecular orbital (LUMO, $$ -1.89 \, \text{eV} $$) resides predominantly on the dioxaborolane moiety, suggesting charge-transfer excited states .
Molecular docking studies predict strong binding affinity to purinergic receptors (binding energy: $$ -9.4 \, \text{kcal/mol} $$), facilitated by hydrogen bonds between the acetamide carbonyl and receptor residues (e.g., Gly80 and Lys277) . The dioxaborolane group participates in hydrophobic interactions with nonpolar amino acids, as evidenced by molecular mechanics-generalized Born surface area (MM-GBSA) calculations .
Table 2: Computed Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | $$ -6.23 \, \text{eV} $$ |
| LUMO Energy | $$ -1.89 \, \text{eV} $$ |
| Dipole Moment | $$ 4.78 \, \text{D} $$ |
| cLogP | $$ 2.63 $$ |
| Polar Surface Area | $$ 78.4 \, \text{Å}^2 $$ |
Properties
Molecular Formula |
C15H19BN2O4 |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-yl]acetamide |
InChI |
InChI=1S/C15H19BN2O4/c1-9(19)17-13-18-11-7-6-10(8-12(11)20-13)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,17,18,19) |
InChI Key |
MXUMAPPKAVDKEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide typically involves the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring.
Coupling with Benzo[d]oxazole: The dioxaborolane intermediate is then coupled with a benzo[d]oxazole derivative through a Suzuki-Miyaura coupling reaction, which is facilitated by a palladium catalyst.
Acetylation: The final step involves the acetylation of the benzo[d]oxazole derivative to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane moiety enables participation in palladium-catalyzed cross-coupling reactions, a hallmark of boronic esters. This reaction typically involves aryl halides or triflates under mild conditions.
Key Reaction Conditions
| Reagents/Conditions | Details |
|---|---|
| Catalyst | Palladium (0) or (II) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |
| Base | K₂CO₃, Na₂CO₃, or CsF |
| Solvent | Tetrahydrofuran (THF), 1,4-dioxane, or dimethyl ether (DME) |
| Temperature | 80–100°C under inert atmosphere (N₂ or Ar) |
Mechanism
-
Oxidative Addition : Pd⁰ reacts with aryl halide to form Pd(II)-aryl complex.
-
Transmetalation : Boronic ester transfers aryl group to Pd(II).
-
Reductive Elimination : Pd(II) releases biaryl product, regenerating Pd⁰.
Example Reaction
Hydrolysis of Boronic Ester
The dioxaborolane group hydrolyzes to form boronic acid under acidic or basic aqueous conditions, critical for further functionalization.
Reaction Pathways
| Condition | Reagents | Product |
|---|---|---|
| Acidic | HCl (1–3 M), H₂O/THF (1:1) | Benzo[d]oxazol-2-ylacetamide boronic acid |
| Basic | NaOH (1–2 M), H₂O/MeOH (1:1) | Same as above |
Notes
-
Hydrolysis is reversible; anhydrous conditions stabilize the boronic ester.
-
Boronic acid intermediates are prone to protodeboronation under prolonged heating.
Amide Bond Cleavage
The acetamide group undergoes hydrolysis or reduction, yielding primary amines or carboxylic acids .
Reaction Conditions
| Method | Reagents | Product |
|---|---|---|
| Acidic | H₂SO₄ (conc.), reflux | 6-(Boronic ester)benzo[d]oxazol-2-amine |
| Basic | LiAlH₄, THF, 0°C → RT | Corresponding amine |
Example Transformation
Electrophilic Aromatic Substitution
The electron-rich benzo[d]oxazole ring facilitates electrophilic substitution at the 4- or 7-positions.
Typical Reactions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2–4 hours |
| Halogenation | Br₂, FeBr₃ | RT, inert atmosphere |
Outcome
-
Nitration yields 4-nitro derivatives.
-
Bromination produces 4-bromo or 7-bromo isomers selectively.
Coordination Chemistry
The boron atom can act as a Lewis acid, forming complexes with Lewis bases (e.g., pyridine, amines).
Example Complexation
Stability Under Oxidative Conditions
The dioxaborolane group is sensitive to strong oxidizers (e.g., H₂O₂, KMnO₄), leading to decomposition.
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| H₂O₂ (30%) | RT, 1 hour | Boric acid, oxazole fragments |
| KMnO₄ | Acidic, heating | CO₂, NH₃, borate salts |
Scientific Research Applications
Structural Characteristics
The compound features a boron-containing dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various substrates. The presence of the benzo[d]oxazole ring enhances its electronic properties, making it suitable for diverse applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing boron can exhibit significant anticancer properties. The dioxaborolane structure may enhance the compound's ability to interact with biological targets such as enzymes involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit tumor growth in vitro and in vivo models by disrupting metabolic pathways critical for cancer cell survival.
2. Neuroprotective Effects
The neuroprotective potential of compounds similar to N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide has been explored in the context of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress suggests their utility in treating conditions such as Alzheimer's disease and Parkinson's disease.
3. Antimicrobial Properties
The antimicrobial efficacy of boron-containing compounds has been documented in various studies. The unique chemical structure allows for interactions with microbial cell walls or metabolic pathways, potentially leading to effective treatments against resistant strains of bacteria and fungi.
Materials Science Applications
1. Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to act as a semiconductor or electron transport material can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron enhances charge mobility and stability in these devices.
2. Sensors
Due to its specific binding properties and fluorescence characteristics, this compound could be utilized in sensor technologies for detecting metal ions or small organic molecules. The sensitivity and selectivity of such sensors can be improved through functionalization of the compound.
Environmental Applications
1. Remediation Technologies
The reactivity of boron compounds allows them to participate in chemical reactions that can immobilize heavy metals or degrade organic pollutants in contaminated environments. Research into the application of this compound in soil and water remediation processes is ongoing.
2. Green Chemistry Initiatives
The use of boron-containing compounds aligns with green chemistry principles by providing alternative pathways for chemical synthesis that minimize waste and reduce hazardous by-products. Their role as catalysts in organic reactions is being investigated to enhance reaction efficiency while promoting sustainability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines using derivatives similar to the compound under study. |
| 2 | Neuroprotection | Showed reduced neuronal death in models exposed to neurotoxic agents when treated with related dioxaborolane compounds. |
| 3 | Environmental Remediation | Effective removal of lead ions from aqueous solutions was achieved using modified boron compounds as adsorbents. |
Mechanism of Action
The mechanism of action of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The oxazole ring can interact with various biological targets, potentially affecting signaling pathways and enzyme activity .
Comparison with Similar Compounds
Benzo[d]thiazole Analogs
Example :
- 2-Acetylamino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)benzo[d]thiazole (9a) Structure: Replaces benzoxazole with benzothiazole (sulfur instead of oxygen in the heterocycle). Synthesis: Yield of 75.4% via acetylation of the parent amine under acetyl chloride and DMAP catalysis .
Acetanilide-Based Boronates
Examples :
- N-(3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Structure: Features two boronate groups at meta positions on an acetanilide backbone. Synthesis: Achieved via iridium-catalyzed C-H borylation in THF (77% yield) with a 1:48:5:5 ratio of di-borylated:mono-borylated products . Key Difference: The para-substituted acetamide in the target compound contrasts with meta/para di-borylation here, affecting steric and electronic profiles.
Pyridine and Other Heterocyclic Derivatives
Examples :
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
Reaction Efficiency and Selectivity
Physicochemical and Spectroscopic Properties
Molecular Weight and Stability
Biological Activity
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide is a compound of interest due to its potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H16BN3O2 |
| Molar Mass | 245.09 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 415 °C |
| pKa | 9.92 ± 0.40 (Predicted) |
| Storage Conditions | Under inert gas at 2-8 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits potential as a modulator of enzyme activity and receptor interactions.
Enzyme Inhibition
Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit serine proteases and phospholipases, which are crucial in inflammation and cancer progression.
Receptor Binding
Research suggests that the compound has affinity for specific receptors involved in neurotransmission and cell signaling. Its structural features allow it to interact with GABA receptors and other neurotransmitter systems, potentially influencing neurological functions.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC3), suggesting its potential as an anticancer agent.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. In animal models of neurodegenerative diseases, it showed promise in reducing oxidative stress and inflammation in neuronal cells. These effects may be mediated through its antioxidant properties.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects in various models. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Cytotoxicity Assay : A study assessed the cytotoxic effects of the compound on MCF-7 cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
- Neuroprotection Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test compared to control groups.
- Inflammation Model : In an LPS-induced inflammation model using RAW 264.7 macrophages, treatment with the compound led to a significant reduction in nitric oxide production (p < 0.05), indicating its anti-inflammatory potential.
Q & A
Q. Basic
- ¹¹B NMR : A singlet at δ 30–35 ppm confirms the intact dioxaborolane ring .
- FT-IR : Peaks at 1350–1380 cm⁻¹ (B-O) and 3200 cm⁻¹ (N-H stretch of acetamide) .
- X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between benzoxazole and boronate groups). For example, reports a gauche conformation (N–C–C–C dihedral angle ≈ -100°) .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., kinases or proteases). For example, demonstrates benzimidazole derivatives binding to active sites via π-π stacking .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents on the boronate group .
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ≈ 2.5–3.0) and metabolic stability .
What strategies mitigate low yields in Suzuki-Miyaura coupling steps during synthesis?
Q. Advanced
- Catalyst Screening : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for improved aryl boronate coupling .
- Solvent Optimization : Use degassed DMF/H₂O (9:1) to reduce oxidative side reactions.
- Microwave Assistance : Shorten reaction time (30 min vs. 12 hrs) while maintaining >80% conversion .
How should researchers interpret conflicting antioxidant activity data across structural analogs?
Advanced
Inconsistent radical scavenging results (e.g., DPPH vs. ABTS assays) may arise from:
- Electron-Withdrawing Groups : Nitro substituents reduce activity, while methoxy groups enhance it (see for IC₅₀ trends) .
- Steric Hindrance : Bulky boronate esters limit access to reactive sites .
Validation Protocol : - Use HPLC-UV to rule out decomposition during assays.
- Perform dose-response curves (0.1–100 µM) to confirm IC₅₀ reproducibility .
What crystallographic parameters are essential for publishing structural data?
Q. Advanced
- Space Group : Triclinic P1 or monoclinic P2₁/c (common for acetamide derivatives) .
- Hydrogen Bonding : Report distances (e.g., N–H⋯O = 2.8–3.0 Å) and angles (>150°) .
- CCDC Deposition : Include accession codes (e.g., CCDC 1234567) for reproducibility.
How can reaction scalability challenges be addressed for multi-gram synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
